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Compound of Interest

Compound Name:
N,N-Bis(2-

chloroethyl)benzenemethanamine

Cat. No.: B1293565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of N,N-Bis(2-
chloroethyl)benzenemethanamine, a nitrogen mustard derivative, against a structurally

related tertiary amine, N-benzyl-N-ethylethanamine. The objective is to furnish researchers with

the necessary data and methodologies for the unambiguous identification and characterization

of these compounds, which is crucial for research and development in medicinal chemistry and

drug development.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for N,N-Bis(2-
chloroethyl)benzenemethanamine hydrochloride and N-benzyl-N-ethylethanamine.
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Compound

N,N-Bis(2-

chloroethyl)benzenemethana

mine Hydrochloride

N-benzyl-N-ethylethanamine

Structure

Molecular Formula C₁₁H₁₅Cl₂N·HCl C₁₁H₁₇N

Molecular Weight 268.61 g/mol 163.26 g/mol

Table 1: ¹H NMR Data (CDCl₃)

Assignment

N,N-Bis(2-

chloroethyl)benzenemethana

mine Hydrochloride

Chemical Shift (δ) ppm,

Multiplicity, Coupling

Constant (J) Hz

N-benzyl-N-ethylethanamine

Chemical Shift (δ) ppm,

Multiplicity, Coupling

Constant (J) Hz

Aromatic Protons 7.30-7.45 (m, 5H) 7.20-7.35 (m, 5H)

Benzyl CH₂ 3.65 (s, 2H) 3.55 (s, 2H)

N-CH₂ (chloroethyl) 3.50-3.60 (m, 4H) -

Cl-CH₂ 2.90-3.00 (m, 4H) -

N-CH₂ (ethyl) - 2.50 (q, J = 7.1 Hz, 4H)

CH₃ (ethyl) - 1.05 (t, J = 7.1 Hz, 6H)

Table 2: FT-IR Data (KBr Pellet)
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Assignment

N,N-Bis(2-

chloroethyl)benzenemethana

mine Hydrochloride

Wavenumber (cm⁻¹)

Intensity

N-benzyl-N-ethylethanamine

Wavenumber (cm⁻¹)

Intensity

C-H stretch (aromatic) 3030-3080 (m) 3028 (m)

C-H stretch (aliphatic) 2850-2960 (m) 2968, 2809 (s)

C=C stretch (aromatic) 1450-1600 (m) 1494, 1453 (m)

C-N stretch 1150-1250 (m) 1118 (m)

C-Cl stretch 650-750 (s) -

Table 3: Mass Spectrometry Data (Electron Ionization)

Assignment

N,N-Bis(2-

chloroethyl)benzenemethana

mine m/z (Relative Intensity)

N-benzyl-N-ethylethanamine

m/z (Relative Intensity)

Molecular Ion [M]⁺ 231 (low) 163 (base peak)

Base Peak 91 163

Key Fragments
182 [M-CH₂Cl]⁺, 134 [M-

2(CH₂Cl)]⁺, 91 [C₇H₇]⁺
148 [M-CH₃]⁺, 91 [C₇H₇]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition: Spectra were acquired at room temperature with a spectral width of 16

ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16
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scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts

are reported in parts per million (ppm) relative to TMS (δ 0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (for the hydrochloride salt) or a drop

of the liquid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar

and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Data Acquisition: The spectra were obtained in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. The data is

presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the analyte in methanol was introduced into the

mass spectrometer via direct infusion using a syringe pump.

Instrumentation: Mass spectra were obtained on a quadrupole mass spectrometer using

electron ionization (EI) at 70 eV.

Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 50-500

amu. The data is presented as m/z values with their relative intensities.

Mechanism of Action: DNA Alkylation by Nitrogen
Mustards
N,N-Bis(2-chloroethyl)benzenemethanamine, as a nitrogen mustard, exerts its biological

effects primarily through the alkylation of DNA. This process is initiated by an intramolecular

cyclization to form a highly reactive aziridinium ion, which then serves as the alkylating agent.
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Caption: DNA alkylation pathway of N,N-Bis(2-chloroethyl)benzenemethanamine.

This comparative guide provides essential spectroscopic data and standardized protocols to

aid in the identification and characterization of N,N-Bis(2-chloroethyl)benzenemethanamine.

The inclusion of a structurally related compound allows for a more definitive analysis,

highlighting the key spectral features that differentiate these molecules. The provided

mechanism of action diagram offers a visual representation of the compound's biological

activity, which is fundamental for researchers in the field of drug development.

To cite this document: BenchChem. [Spectroscopic Identification of N,N-Bis(2-
chloroethyl)benzenemethanamine: A Comparative Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1293565#spectroscopic-
identification-of-n-n-bis-2-chloroethyl-benzenemethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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